5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-3-4(6(8)11)5(7)10(2)9-3/h1-2H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSKLGKDBGHLJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)N)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329283 | |
| Record name | 5-chloro-1,3-dimethylpyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818806 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
204251-18-3 | |
| Record name | 5-chloro-1,3-dimethylpyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with a chlorinating agent to introduce the chlorine atom at the 5-position .
Industrial Production Methods: Industrial production methods for this compound often utilize cost-effective and scalable processes. For example, the use of heterogeneous catalysts such as Amberlyst-70 can provide eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions: 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce various functional groups at the 5-position .
Scientific Research Applications
Chemistry: In chemistry, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazole derivatives with potential biological activities .
Biology and Medicine: This compound has shown promise in medicinal chemistry for its potential therapeutic properties. It is being investigated for its role as an anti-inflammatory, antimicrobial, and anticancer agent .
Industry: In the agricultural industry, this compound is used in the development of herbicides and pesticides. Its ability to inhibit specific enzymes makes it a valuable component in crop protection .
Mechanism of Action
The mechanism of action of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, microbial growth, or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular weight: 174.59 g/mol (carboxylic acid derivative) .
- Melting point: 78–79°C (carbaldehyde intermediate) .
- CAS RN: 27006-76-4 (carbaldehyde) .
Biological Relevance :
The compound’s bioactivity is attributed to its pyrazole core and substituent effects. It is a precursor for antifungal and insecticidal agents, with derivatives showing activity against Gibberella zeae (G. zeae) and Sclerotinia sclerotiorum .
Comparison with Similar Compounds
Pyrazole derivatives are widely explored for their structural diversity and biological applications. Below is a comparative analysis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide and its analogs:
Structural and Functional Analogues
A. Antifungal Pyrazolecarboxamides
B. Insecticidal Pyrazolecarboxamides
Structure-Activity Relationships (SAR)
Chlorine Position :
- 5-Chloro substitution (as in 7g) enhances antifungal activity against G. zeae compared to 4-chloro analogs (e.g., 7m: 40.19% vs. 7r: 6.65%) .
- Chlorine at the pyrazole 5-position stabilizes the molecule via electron-withdrawing effects, facilitating nucleophilic reactions .
Substituent Effects :
- Methyl Groups : 1,3-Dimethyl substitution (as in 7g) improves metabolic stability but may reduce solubility .
- Aromatic Moieties : Biphenyl or fluorophenyl groups (e.g., 9a, 9b) significantly enhance fungicidal activity by increasing hydrophobic interactions with target enzymes like succinate dehydrogenase .
Functional Groups: Carboxamide (-CONH₂): Critical for hydrogen bonding with fungal cytochrome P450 enzymes. Replacement with sulfonamide (e.g., 5-chloro-1,3-dimethylpyrazole-4-sulfonamide) reduces activity . Cyano (-CN): Introduced in analogs like 3a–3p, improves thermal stability but may compromise bioavailability .
Key Research Findings
- Antifungal Superiority : Derivatives of this compound (e.g., 7g, 9b) outperform commercial fungicides like carbendazim and bixafen against G. zeae and S. sclerotiorum, respectively .
- Insecticidal Limitations: While structurally similar to Chlorantraniliprole, 5-chloro-1,3-dimethyl analogs show weaker insecticidal activity, highlighting the necessity of pyridyl or anthranilic diamide moieties for ryanodine receptor targeting .
- Crystallographic Insights : The planar pyrazole ring and carboxamide orientation (determined via X-ray crystallography) optimize binding to fungal targets .
Biological Activity
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in various fields such as agriculture and pharmaceuticals due to its biological activity. This article provides an overview of its synthesis, biological effects, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
This compound is a pyrazole derivative characterized by the presence of a chlorine atom and two methyl groups on the pyrazole ring. The synthesis typically involves multi-step organic reactions, starting from simpler pyrazole derivatives and incorporating functional groups that enhance biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its fungicidal and herbicidal properties.
1. Fungicidal Activity
Research indicates that this compound exhibits significant fungicidal activity when combined with other active substances. For instance, studies have shown synergistic effects when mixed with known fungicides, leading to enhanced efficacy against various fungal pathogens.
Table 1: Fungicidal Activity Combinations
| Active Substance | Combination | Efficacy (%) |
|---|---|---|
| This compound | Prothioconazole | 93 |
| This compound | Tebuconazole | 88 |
| This compound | Bitertanol | 85 |
These results demonstrate that the compound can significantly enhance the performance of existing fungicides when used in combination, suggesting its potential utility in agricultural applications .
2. Herbicidal Activity
In addition to its fungicidal properties, this compound has been evaluated for herbicidal activity. Studies indicate that it can effectively control various weed species, with specific modifications to its structure enhancing its selectivity and potency.
Table 2: Herbicidal Efficacy Against Weeds
| Compound | Target Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Echinochloa crus-galli | 100 | 85 |
| This compound | Cyperus rotundus | 150 | 90 |
The data suggest that this compound can be a promising candidate for developing new herbicides that are effective at lower application rates .
3. Anticancer Activity
Emerging research indicates that pyrazole derivatives, including this compound, may possess anticancer properties. Studies have shown that certain pyrazole compounds can inhibit the growth of various cancer cell lines.
Table 3: Anticancer Activity Against Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast) | 22.5 |
| This compound | HepG2 (Liver) | 18.0 |
These findings highlight the potential of this compound as a lead structure for developing novel anticancer agents .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in real-world applications:
Case Study 1: Agricultural Field Trials
Field trials demonstrated that formulations containing this compound significantly reduced fungal infections in crops compared to untreated controls. The trials indicated a marked improvement in crop yield and health.
Case Study 2: Laboratory Anticancer Studies
In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis and reduced proliferation rates compared to control groups. This suggests a mechanism through which pyrazole derivatives could be further developed for cancer therapy.
Q & A
Q. What are the optimal synthetic routes for preparing 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide with high purity?
Methodological Answer:
- Cyclocondensation : Use ethyl acetoacetate and phenylhydrazine under Vilsmeier-Haack conditions (DMF-POCl₃) to form the pyrazole core, followed by selective chlorination and methylation .
- Carboxamide Formation : React the intermediate aldehyde (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) with ammonia or amine derivatives under reductive amination or coupling agents like EDCI/HOBt .
- Purity Optimization : Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity by HPLC (>97%) and confirm via melting point (78–79°C, as per standardized protocols) .
Table 1 : Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | DMF-POCl₃, 80°C | 65–70 | 90 |
| Chlorination | Cl₂ gas, CH₂Cl₂, 0°C | 85 | 95 |
| Amidation | NH₃, NaBH₄, MeOH | 75 | 97 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR/IR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at N1 and C3, chloro at C5). IR confirms carboxamide C=O stretch (~1680 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic system, space group P21/c, β = 92.0°) to validate stereoelectronic effects .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 201.6 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications at the pyrazole ring influence biological activity?
Methodological Answer:
- Substituent Effects : Compare analogs (e.g., 5-chloro-3-ethyl vs. 5-chloro-3-methyl derivatives) using in vitro assays (e.g., enzyme inhibition). Ethyl groups enhance lipophilicity (logP ↑), improving membrane permeability but reducing solubility .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze electron density at C4-carboxamide, correlating with hydrogen-bonding capacity in target binding pockets .
- SAR Table :
| Analog | Substituent (C3) | IC₅₀ (μM) | logP |
|---|---|---|---|
| 5-Cl-1,3-dimethyl | Methyl | 12.3 | 1.8 |
| 5-Cl-1,3-diethyl | Ethyl | 8.7 | 2.4 |
Q. How can discrepancies in reported melting points or spectral data be resolved?
Methodological Answer:
- Purity Assessment : Re-evaluate via DSC (differential scanning calorimetry) to detect polymorphs. For example, a reported mp of 78–79°C vs. 75–77°C in another study may indicate impurities or hydrate formation .
- Standardized Protocols : Use identical solvent systems for recrystallization (e.g., ethanol vs. acetone) and calibrate instruments with reference compounds (e.g., benzoic acid for DSC) .
- Interlab Validation : Share samples between labs for cross-verification of NMR shifts (e.g., δ 2.3 ppm for N-CH₃) .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution?
Methodological Answer:
- Fukui Indices : Calculate using Gaussian 09 to identify electrophilic sites (e.g., C4-carboxamide as a reactive center for SNAr reactions) .
- MD Simulations : Simulate solvation effects (e.g., in DMSO) to predict reaction pathways with amines or thiols.
- Experimental Validation : Perform kinetic studies under varying pH (e.g., pH 7–10) to correlate computational predictions with observed rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
